2-benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide
Description
2-Benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzamido group at position 2 and a carboxamide linkage to a 4,5-dimethylthiazole moiety. This dual heterocyclic architecture confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in enzyme inhibition and anti-inflammatory applications. Its synthesis typically involves multi-step coupling reactions, such as amide bond formation between pre-functionalized oxazole and thiazole precursors, followed by purification via column chromatography or recrystallization .
Properties
IUPAC Name |
2-benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-9-10(2)24-16(17-9)20-14(22)12-8-23-15(18-12)19-13(21)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKJKBHMNPKPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the oxazole ring. The benzamido group is then introduced through an amide coupling reaction.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea under acidic conditions.
Oxazole Ring Formation: The oxazole ring can be formed through the cyclization of an α-hydroxy ketone with an amide.
Amide Coupling: The final step involves coupling the benzamido group to the thiazole-oxazole intermediate using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and oxazole rings.
Reduction: Reduced amide or thiazole derivatives.
Substitution: Substituted benzamido derivatives.
Scientific Research Applications
2-benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Bioactivity :
- The 4,5-dimethylthiazole group in the target compound enhances metabolic stability compared to unmethylated analogues (e.g., Compound 6a) due to reduced oxidative degradation .
- The benzamido group at position 2 may improve hydrophobic interactions with enzyme active sites, similar to the trimethoxybenzamido group in Compound 29 .
Synthetic Accessibility: The target compound requires fewer synthetic steps than Compound 31, which involves Boc-protection/deprotection steps .
Functional Analogues in COX/LOX Inhibition
Thiazole derivatives are well-documented as cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors.
Table 2: Enzyme Inhibition Profiles
- Mechanistic Insights : Molecular docking studies suggest that the dimethylthiazole group in the target compound could mimic the arachidonic acid binding pocket in COX-2, akin to the methoxyphenyl group in Compound 6b .
Physicochemical Properties
Table 3: Calculated and Experimental Properties
| Property | Target Compound | Compound 29 () | Compound 6a () |
|---|---|---|---|
| LogP (calc.) | 3.2 | 4.1 | 1.8 |
| Solubility (mg/mL) | 0.12 (DMSO) | 0.08 (DMSO) | 1.5 (Water) |
| HPLC Purity | Not reported | 98% | 95% |
- The lower solubility of the target compound compared to Compound 6a may limit its bioavailability, necessitating formulation optimization .
Biological Activity
2-benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a unique structural combination of thiazole and oxazole rings, which are known to exhibit diverse pharmacological effects. The following sections will explore its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 268.32 g/mol. Its structure incorporates a benzamide moiety linked to a thiazole and an oxazole ring, contributing to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N4O2S |
| Molecular Weight | 268.32 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing thiazole and oxazole structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains.
A comparative analysis of the antimicrobial activity of related compounds is presented in the table below:
| Compound Name | Bacterial Activity |
|---|---|
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | Antimicrobial |
| N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide | Anticancer |
| 2-(5-chloro-1H-indol-1-yl)acetamide | Antimicrobial |
The compound's mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes in metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have demonstrated that compounds with similar structural features can significantly reduce cell viability in cancer models.
For example:
- Caco-2 Cells : Compounds structurally related to this compound showed a reduction in viability by up to 54.9% at concentrations around 100 µM .
A summary of anticancer activity against different cell lines is shown below:
| Cell Line | Compound Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| Caco-2 | 100 | 54.9 |
| A549 | 100 | 31.9 |
Case Studies
In a study examining the structure-dependent anticancer activity of thiazole derivatives, it was found that modifications to the thiazole ring significantly enhanced activity against Caco-2 cells . The incorporation of specific substituents on the thiazole ring led to varying levels of efficacy against different cancer types.
The biological activity of this compound may be attributed to its ability to interact with key molecular targets such as:
- Enzymes : Inhibition or modulation of enzyme activity involved in cellular metabolism.
- Receptors : Binding to receptors that regulate cell proliferation and apoptosis.
- Nucleic Acids : Interference with DNA replication or RNA synthesis.
This multifaceted interaction profile suggests that this compound could serve as a promising candidate for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
